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Executive Summary
Cephalexin, a first-generation cephalosporin antibiotic, is widely used in preclinical research,

necessitating a thorough understanding of its metabolic profile in common laboratory animal

models. This technical guide provides a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) of cephalexin in rats and mice. It has been established that

cephalexin is minimally metabolized in both species and is primarily excreted unchanged in

the urine.[1] This document synthesizes available quantitative pharmacokinetic data, details

experimental methodologies for in vivo and in vitro studies, and presents visual representations

of the relevant biological pathways and experimental workflows. The comparative data

presented herein will serve as a valuable resource for study design, data interpretation, and

translational research in the field of drug development.

Introduction
Cephalexin is a beta-lactam antibiotic effective against a broad spectrum of Gram-positive and

some Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell

wall synthesis.[3] Due to its efficacy and safety profile, cephalexin is frequently employed in

animal models of infection. Understanding the species-specific pharmacokinetics of

cephalexin is critical for the appropriate design of preclinical studies and for the extrapolation

of animal data to human clinical scenarios. This guide focuses on the metabolic fate of

cephalexin in two of the most commonly used preclinical species: rats and mice.
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Pharmacokinetics and Metabolism
Absorption
Cephalexin is readily absorbed from the gastrointestinal tract in both rats and mice following

oral administration.[1][2] The primary mechanism of absorption involves the proton-coupled

oligopeptide transporter 1 (PEPT1), which is expressed on the apical membrane of intestinal

enterocytes. This carrier-mediated transport allows for efficient uptake of cephalexin from the

intestinal lumen into the systemic circulation.

Distribution
Following absorption, cephalexin is widely distributed throughout the body.[2] It exhibits low

binding to plasma proteins, typically in the range of 10-15%.[3] Tissue distribution studies have

shown selective localization of cephalexin in the kidney and liver.[4]

Quantitative Tissue Distribution Data in Rats and Mice

Tissue Species
Concentration
(µg/g or
µg/mL)

Time Post-
Administration

Reference

Kidney Rat

[Data not readily

available in cited

sources]

-

Liver Rat

[Data not readily

available in cited

sources]

-

Kidney Mouse

[Data not readily

available in cited

sources]

-

Liver Mouse

[Data not readily

available in cited

sources]

-
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Note: While qualitative descriptions of tissue distribution are available, specific quantitative data

in µg/g of tissue were not readily found in the provided search results. Further targeted studies

would be needed to populate this table comprehensively.

Biotransformation
A key characteristic of cephalexin is its limited metabolism in both rats and mice. Studies have

consistently shown that the vast majority of the administered dose is excreted as the

unchanged parent drug.[1] This lack of significant biotransformation simplifies pharmacokinetic

modeling and reduces the potential for the formation of active or toxic metabolites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15605266?utm_src=pdf-body
https://www.bcm.edu/sites/default/files/sop_mtl-1.5-terminal-blood-collection-from-mice_public.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intestinal Lumen

Enterocyte

Systemic Circulation

Kidney

Urine

Cephalexin

PEPT1 Transporter

Absorption

Cephalexin

Cephalexin

Enters Bloodstream

Glomerular Filtration Tubular Secretion
PEPT2 Transporter

(Reabsorption)

Reabsorption

Unchanged Cephalexin

Excretion Excretion

Click to download full resolution via product page

Cephalexin Absorption and Renal Excretion Pathway.
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Excretion
The primary route of elimination for cephalexin is renal excretion.[4][5] Over 90% of the

administered dose is recovered unchanged in the urine within 8 hours of administration.[6] This

rapid and efficient renal clearance is a result of both glomerular filtration and active tubular

secretion. The oligopeptide transporter 2 (PEPT2), located in the renal tubules, is also involved

in the reabsorption of cephalexin.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of cephalexin in rats and

mice following oral and intravenous administration. These values are compiled from various

studies and may vary depending on the experimental conditions such as dose, vehicle, and

analytical method.

Table 1: Pharmacokinetic Parameters of Cephalexin in
Rats

Admini
stratio
n
Route

Dose
(mg/kg
)

Cmax
(µg/mL
)

Tmax
(hr)

AUC
(µg·hr/
mL)

t½ (hr)
CL
(mL/mi
n/kg)

Vd
(L/kg)

Refere
nce

Oral

Data

unavail

able

26.35 ±

1.55
0.50

47.60 ±

4.07

0.97 ±

0.06

92.34 ±

7.60

7.78 ±

1.12
[7]

Oral

Data

unavail

able

- 1.1 - - - - [4]

Intraven

ous

Data

unavail

able

- - 44.42 1.01 98.49 8.60 [7]

Intraven

ous

Data

unavail

able

- - - - - - [5][8]
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Table 2: Pharmacokinetic Parameters of Cephalexin in
Mice

Admi
nistra
tion
Route

Dose
(mg/k
g)

Cmax
(µg/m
L)

Tmax
(hr)

AUC
(µg·hr
/mL)

t½
(hr)

CL
(mL/
min/k
g)

Vd
(L/kg)

Bioav
ailabil
ity
(%)

Refer
ence

Oral

Data

unavai

lable

- - - - - - 12.6 [9]

Intrave

nous

Data

unavai

lable

- - - - - - -

Note: Comprehensive pharmacokinetic data for mice were not as readily available in the

provided search results as for rats. The table for mice is therefore less complete.

Experimental Protocols
This section outlines standardized methodologies for conducting pharmacokinetic studies of

cephalexin in rats and mice.

Animal Models
Species: Sprague-Dawley or Wistar rats; C57BL/6 or BALB/c mice.

Health Status: Healthy, adult animals of a specified age and weight range.

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access

to standard chow and water ad libitum, unless fasting is required.

Acclimatization: Animals should be acclimated to the facility for at least one week prior to the

experiment.

Drug Administration
4.2.1. Oral Administration (Gavage)
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Preparation of Dosing Solution: Prepare a suspension of cephalexin in a suitable vehicle

(e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the

desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

Animal Handling: Gently restrain the animal.

Gavage: Introduce a gavage needle (16-18 gauge for rats, 20-22 gauge for mice) orally and

gently advance it into the esophagus.

Dose Administration: Administer the cephalexin suspension slowly.

Post-Administration Monitoring: Observe the animal for any signs of distress.

4.2.2. Intravenous Administration (Tail Vein)

Preparation of Dosing Solution: Dissolve cephalexin in a sterile, isotonic vehicle suitable for

intravenous injection (e.g., saline). The concentration should be calculated to deliver the

desired dose in a volume of 1-2 mL/kg for rats and 5-10 mL/kg for mice.

Animal Restraint: Place the animal in a suitable restraint device.

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

Injection: Insert a 25-27 gauge needle for rats or a 27-30 gauge needle for mice into a lateral

tail vein and inject the solution slowly.

Post-Administration Monitoring: Apply gentle pressure to the injection site to prevent

bleeding and monitor the animal for any adverse reactions.

Sample Collection and Processing
4.3.1. Blood Sampling

Sampling Sites: For serial blood sampling, the saphenous vein or tail vein are commonly

used in both rats and mice. Terminal blood collection can be performed via cardiac puncture

under anesthesia.
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Collection Schedule: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5,

1, 2, 4, 6, 8, and 24 hours) post-dosing.

Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or

heparin).

Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C)

to separate the plasma.

Storage: Store the plasma samples at -80°C until analysis.

Analytical Methodology: High-Performance Liquid
Chromatography (HPLC)
4.4.1. Sample Preparation

Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent (e.g.,

acetonitrile or methanol).

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed

(e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

Supernatant Collection: Transfer the clear supernatant to a clean tube for analysis.

4.4.2. HPLC Conditions

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH

adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient

elution.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 260 nm.

Quantification: Determine the concentration of cephalexin in the samples by comparing the

peak areas to a standard curve prepared with known concentrations of cephalexin.
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Typical Experimental Workflow for a Cephalexin PK Study.
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Conclusion
This technical guide provides a detailed overview of the metabolism and pharmacokinetics of

cephalexin in rats and mice. The key findings are that cephalexin undergoes minimal

metabolism and is primarily excreted unchanged by the kidneys in both species. The provided

pharmacokinetic data and experimental protocols offer a valuable resource for researchers in

designing and interpreting preclinical studies involving this widely used antibiotic. The

visualization of the absorption and excretion pathway, as well as the experimental workflow,

further aids in the conceptual understanding of these processes. Future research should focus

on generating more comprehensive quantitative pharmacokinetic data in mice to facilitate more

robust interspecies comparisons.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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